molecular formula C9H22Cl2N2O B2880371 N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride CAS No. 1233955-36-6

N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride

Cat. No.: B2880371
CAS No.: 1233955-36-6
M. Wt: 245.19
InChI Key: YBAWVRSSJXRQSX-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride: is a substituted piperidine derivative frequently employed as a versatile building block in organic synthesis and medicinal chemistry research. It features a piperidine ring with an ethoxyethyl group and an amine group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of N-(2-Ethoxyethyl)piperidin-4-amine.

    Reduction: Secondary or tertiary amines.

    Substitution: Derivatives with different functional groups replacing the ethoxyethyl group.

Scientific Research Applications

N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.

Comparison with Similar Compounds

  • N-(2-Methoxyethyl)piperidin-4-amine dihydrochloride
  • N-(2-Propoxyethyl)piperidin-4-amine dihydrochloride
  • N-(2-Butoxyethyl)piperidin-4-amine dihydrochloride

Comparison: N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride is unique due to its specific ethoxyethyl group, which imparts distinct physicochemical properties compared to its analogs.

Biological Activity

N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its piperidine structure, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

  • CAS Number : 1255098-75-9
  • Molecular Formula : C₉H₁₈Cl₂N₂O
  • Molecular Weight : 227.16 g/mol

The compound features a piperidine ring substituted with an ethoxyethyl group, which contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Piperidine derivatives are known to exhibit a range of activities, including:

  • Anticancer Activity : Some studies have indicated that piperidine derivatives can induce apoptosis in cancer cells through multiple mechanisms, including inhibition of key kinases involved in cell proliferation and survival .
  • Neuroprotective Effects : Compounds containing piperidine rings have been explored for their potential in neurodegenerative diseases due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease .

Anticancer Studies

A study evaluating the anticancer potential of various piperidine derivatives showed that this compound exhibited significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values for different cell lines:

CompoundCell LineIC50 (μM)
This compoundHepG2 (Liver)11.3
This compoundK562 (Leukemia)4.5

These results suggest that the compound may have potential as an anticancer agent, particularly against hematological malignancies.

Neuroprotective Studies

Research into the neuroprotective properties of piperidine derivatives has shown that they can significantly improve cognitive function in animal models of Alzheimer's disease. The ability to inhibit AChE and BuChE suggests potential therapeutic applications for cognitive enhancement.

Case Studies

  • Case Study on Anticancer Activity :
    A recent study demonstrated that a derivative of N-(2-Ethoxyethyl)piperidin-4-amine induced apoptosis in HepG2 cells through the activation of caspase pathways. The study utilized molecular docking techniques to elucidate the binding affinity of the compound with VEGFR-2, ERK-2, and Abl-1 kinases, highlighting its multitarget approach in cancer therapy .
  • Case Study on Neuroprotection :
    In a model of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced neurodegeneration markers. The study indicated enhanced cholinergic signaling due to AChE inhibition, suggesting a viable pathway for therapeutic intervention in neurodegenerative disorders .

Properties

IUPAC Name

N-(2-ethoxyethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-2-12-8-7-11-9-3-5-10-6-4-9;;/h9-11H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAWVRSSJXRQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC1CCNCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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